2-Amino-4-fluoropyridine-6-acetic acid
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Overview
Description
2-Amino-4-fluoropyridine-6-acetic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of fluorine atoms, which are strong electron-withdrawing groups. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination . Another method involves the use of N-fluoropyridinium salts as precursors .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves the use of fluorinating agents such as elemental fluorine or fluorine-containing reagents. The process may include multiple steps, such as nitration, reduction, and fluorination, to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-fluoropyridine-6-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The fluorine atom can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas and metal catalysts (e.g., palladium on carbon) are used.
Substitution: Reagents like organolithium or Grignard reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
2-Amino-4-fluoropyridine-6-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Fluorinated pyridines are explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Amino-4-fluoropyridine-6-acetic acid involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. This can lead to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-fluoropyridine
- 2-Amino-6-fluoropyridine
- 4-Amino-2-fluoropyridine
Uniqueness
2-Amino-4-fluoropyridine-6-acetic acid is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to other fluorinated pyridines. The position of the fluorine atom and the presence of the acetic acid group can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C7H7FN2O2 |
---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
2-(6-amino-4-fluoropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H7FN2O2/c8-4-1-5(3-7(11)12)10-6(9)2-4/h1-2H,3H2,(H2,9,10)(H,11,12) |
InChI Key |
HKVNPHBYHONCDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)N)F |
Origin of Product |
United States |
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